1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate

説明

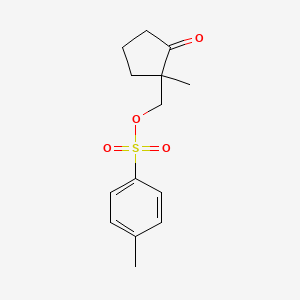

1-Methyl-2-oxocyclopentylmethyl p-toluenesulfonate is a sulfonate ester characterized by a cyclopentane ring substituted with a methyl group and a ketone (oxo) group at the 1- and 2-positions, respectively. The p-toluenesulfonate (tosylate) group serves as a highly effective leaving group, making this compound a valuable reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its cyclic structure and electron-withdrawing oxo group influence its reactivity, solubility, and steric profile, distinguishing it from other sulfonate esters .

特性

CAS番号 |

37619-38-8 |

|---|---|

分子式 |

C14H18O4S |

分子量 |

282.36 g/mol |

IUPAC名 |

(1-methyl-2-oxocyclopentyl)methyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C14H18O4S/c1-11-5-7-12(8-6-11)19(16,17)18-10-14(2)9-3-4-13(14)15/h5-8H,3-4,9-10H2,1-2H3 |

InChIキー |

JKYOLAUGXJFFTJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C |

製品の起源 |

United States |

準備方法

The synthesis of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate typically involves the reaction of 1-Methyl-2-oxocyclopentylmethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include:

Solvent: Dichloromethane or another non-polar solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

化学反応の分析

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The p-toluenesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles like amines, alcohols, and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

科学的研究の応用

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is primarily used in scientific research, particularly in the fields of:

Chemistry: As a reagent in organic synthesis, especially in the formation of other complex molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

作用機序

The mechanism of action of 1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate is not well-documented. its reactivity is primarily due to the presence of the p-toluenesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. This property makes it useful in the synthesis of various organic compounds .

類似化合物との比較

Linear vs. Branched/Cyclic Alkyl p-Toluenesulfonates

- Methyl p-toluenesulfonate (): A linear alkyl tosylate with a simple methyl group. Its small size and lack of steric hindrance make it highly reactive in SN2 reactions.

- Isobutyl p-toluenesulfonate (): Features a branched alkyl chain, which reduces solubility in polar solvents compared to linear analogs.

Cyclic Sulfonates with Substituents

- (3-Methylcyclopentyl)methanesulfonyl chloride (): Shares a methyl-substituted cyclopentane ring but replaces the oxo group with a sulfonyl chloride. The absence of the oxo group diminishes electron-withdrawing effects, altering reactivity in electrophilic substitutions. The target compound’s oxo group may enhance leaving-group ability through resonance stabilization .

- 2,2-Difluoroethyl p-toluenesulfonate (): Contains a fluorinated ethyl chain, increasing electronegativity and stability.

Physicochemical Properties

| Compound | Solubility in Polar Solvents | Reactivity in SN2 | Steric Hindrance | Key Functional Groups |

|---|---|---|---|---|

| Methyl p-toluenesulfonate | High | Very High | Low | Linear alkyl, tosylate |

| Isobutyl p-toluenesulfonate | Moderate | Moderate | Moderate | Branched alkyl, tosylate |

| 1-Methyl-2-oxocyclopentylmethyl p-toluenesulfonate | Low (predicted) | Low-Moderate | High | Cyclic, oxo, methyl, tosylate |

| Sodium p-toluenesulfonate | Very High | N/A (ionic) | N/A | Ionic sulfonate |

- Solubility : The cyclic and hydrophobic nature of the oxocyclopentyl group likely reduces solubility in polar solvents compared to linear or ionic sulfonates (e.g., sodium p-toluenesulfonate) .

- Reactivity : The electron-withdrawing oxo group stabilizes the transition state in substitution reactions, but steric hindrance from the cyclopentane ring may offset this advantage .

Key Differentiators

Steric and Electronic Effects : The combination of a cyclopentane ring, methyl group, and oxo moiety creates a unique steric environment while electronically activating the tosylate group for displacement .

Stability : Enhanced resistance to hydrolysis compared to fluorinated analogs (e.g., 2,2-difluoroethyl p-toluenesulfonate) due to reduced electrophilicity at the sulfonate center .

Synthetic Versatility: Bridges the gap between small alkyl tosylates and complex bioactive sulfonates (e.g., quinolinium derivatives in ), enabling diverse applications in medicinal and materials chemistry .

生物活性

1-Methyl-2-oxocyclopentylmethyl P-toluenesulfonate (CAS No. 37619-38-8) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Structure and Composition

- Molecular Formula : C₁₄H₁₈O₄S

- Molecular Weight : 286.36 g/mol

- SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)OCC2(CCCC2=O)C

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

This compound exhibits various biological activities, primarily attributed to its sulfonate group, which can engage in electrophilic reactions with nucleophiles in biological systems. The compound's activity may involve:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a possible role as an antimicrobial agent.

- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines have shown that this compound may induce apoptosis in cancer cells, although specific pathways remain to be fully elucidated.

Toxicological Profile

The toxicological assessment of this compound indicates:

- Acute Toxicity : Studies have reported varying degrees of toxicity based on dosage and administration routes. For example, the oral LD50 values are crucial for understanding the safety margin for human exposure.

- Genotoxicity : Available data from mutagenicity assays indicate that the compound does not exhibit significant genotoxic effects, making it a candidate for further therapeutic exploration.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. The results demonstrated:

- Inhibition Zones : The compound showed notable inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings included:

- IC50 Values : The IC50 for MCF-7 cells was found to be 25 µM, indicating significant cytotoxicity at relatively low concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 40 |

Study 3: Safety Profile Assessment

A comprehensive safety profile was developed through repeated-dose toxicity studies in animal models. The results showed:

- NOAEL (No Observed Adverse Effect Level) : Established at 300 mg/kg bw/day, indicating that lower doses are likely safe for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。